Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate

Catalog No.
S3392702
CAS No.
150109-44-7
M.F
C12H22ClNO4
M. Wt
279.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexan...

CAS Number

150109-44-7

Product Name

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate

IUPAC Name

chloromethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Molecular Formula

C12H22ClNO4

Molecular Weight

279.76 g/mol

InChI

InChI=1S/C12H22ClNO4/c1-12(2,3)18-11(16)14-8-6-4-5-7-10(15)17-9-13/h4-9H2,1-3H3,(H,14,16)

InChI Key

LXMMQAQHJDYVOF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)OCCl

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)OCCl

Currently, there is limited publicly available information regarding the specific scientific research applications of Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate.

  • Organic synthesis: The molecule contains a chloromethyl group, which is a common reactive intermediate used in organic synthesis for various transformations, such as alkylation and etherification reactions.
  • Peptide chemistry: The molecule also possesses a protected amino acid unit, indicated by the "(tert-butoxy)carbonyl" group, commonly used for the synthesis of peptides. This suggests potential application in the development of novel peptide-based drugs or other functional molecules.

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a tert-butoxycarbonyl protecting group attached to an amino acid derivative. Its molecular formula is C12H23ClNO4, with a molecular weight of approximately 275.77 g/mol. This compound is often utilized in organic synthesis and pharmaceutical applications due to its reactivity and functional groups that facilitate various chemical transformations .

As CMB-Ahx is likely a synthetic intermediate, a specific mechanism of action is not applicable.

  • Potential irritant: The chloromethyl group can be irritating to skin and eyes.
  • Potential mutagen: Chloroalkylating agents like CMB-Ahx can be mutagenic, so proper handling procedures to minimize exposure are crucial [].
  • Potential respiratory irritant: Inhalation of dust or vapors should be avoided.
, including:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, allowing for the introduction of various functional groups.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the amine functionality for further reactions.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, expanding its utility in synthetic chemistry .

While specific biological activities of Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate are not extensively documented, compounds with similar structures often exhibit significant biological properties. For example, derivatives of amino acids can function as enzyme inhibitors or modulators in biochemical pathways. The presence of the tert-butoxycarbonyl group suggests potential applications in drug design, particularly in targeting specific proteins or enzymes .

The synthesis of Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate typically involves:

  • Protection of Amino Group: Starting from hexanoic acid, the amino group is protected using tert-butoxycarbonyl chloride.
  • Chloromethylation: The protected amino acid is then treated with chloromethyl methyl ether to introduce the chloromethyl group.
  • Purification: The final product is purified through techniques such as chromatography to ensure high purity levels suitable for research applications .

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate finds applications in various fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
  • Pharmaceutical Development: Its derivatives may serve as potential drug candidates due to their ability to modulate biological pathways.
  • Research Studies: Utilized in biochemical assays and studies involving amino acid derivatives .

Interaction studies involving Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate primarily focus on its reactivity with nucleophiles and its role in enzyme inhibition. These studies are crucial for understanding how this compound can be utilized in drug design and development, particularly in targeting specific enzymes or proteins involved in disease mechanisms .

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]anilino]-3-nitrobenzoateContains a nitro group and an aromatic systemMore complex aromatic structure
(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioateContains two carboxylic acid functionalitiesMore polar due to additional carboxylic group
Chloromethyl 6-aminohexanoateLacks the tert-butoxycarbonyl protectionMore reactive amine without protection

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate stands out due to its specific protective group that enhances stability during synthesis and potential biological applications while allowing for subsequent modifications .

Solid-Phase Synthesis Strategies for Boc-Protected Hexanoate Esters

Solid-phase peptide synthesis (SPPS) remains a cornerstone for constructing Boc-protected hexanoate esters. The Boc group’s acid stability allows compatibility with iterative deprotection cycles, while the chloromethyl ester facilitates resin anchoring via nucleophilic displacement [1] [2].

Coupling Reagent Selection for Esterification Efficiency

Esterification of 6-aminohexanoic acid derivatives with chloromethyl groups requires coupling reagents that balance reactivity and selectivity. N-hydroxysuccinimide (HOSu) esters, such as Boc-6-aminohexanoic acid N-hydroxysuccinimide ester, enable controlled acylation under mild conditions, minimizing racemization [3]. However, side reactions like Fmoc-β-Ala-OH formation necessitate rigorous purification [2].

Triphenylphosphine oxide (TPPO) paired with oxalyl chloride has emerged as a high-efficiency system for esterification, achieving yields >95% at room temperature within 1 hour [4]. This method avoids traditional carbodiimide-based reagents (e.g., DCC or EDCI), reducing byproduct formation and simplifying post-reaction processing [4].

Table 1: Comparative Efficiency of Coupling Reagents

Reagent SystemYield (%)Reaction TimeByproducts
HOSu/DIC85–902–4 hUreas, Fmoc-β-Ala
TPPO/(COCl)₂95–981 hCO, HCl
DCC/HOBt80–856 hDCU, HOBt-HCl

Solvent Systems for Chloromethyl Group Stability

Chloromethyl esters are prone to hydrolysis and nucleophilic attack, necessitating anhydrous, aprotic solvents. Dichloromethane (DCM) and tetrahydrofuran (THF) mixtures (3:1 v/v) preserve chloromethyl integrity during SPPS, as demonstrated in sulfoxide linker reductions [1]. Polar solvents like dimethylformamide (DMF) are avoided due to accelerated TFA-mediated cleavage of Boc groups, which compromises chloromethyl stability [2].

Catalytic Approaches in Chloromethylation Reactions

Carboxylic Acid-Promoted Chloromethylation Mechanisms

Carboxylic acids activate chloromethylation via mixed anhydride intermediates. For example, 6-[(tert-butoxycarbonyl)amino]hexanoic acid reacts with chloromethyl chlorides in the presence of TPPO, forming a transient acyloxyphosphonium species that undergoes nucleophilic substitution [4]. This mechanism avoids harsh acid chlorides, enabling regioselective chloromethylation at the carboxyl terminus [4].

Temperature-Dependent Regioselectivity in Aromatic Substitutions

While the target compound lacks aromatic groups, temperature modulation influences esterification kinetics. At 0°C, chloromethylation proceeds with 92% selectivity for the primary alcohol over secondary sites, whereas room temperature reactions yield 85% selectivity due to increased steric flexibility [1] [4].

Green Chemistry Innovations in Boc Deprotection Sequences

Traditional Boc removal employs trifluoroacetic acid (TFA), generating hazardous waste. Recent advances utilize ZnBr₂ in dichloromethane, achieving quantitative deprotection with reduced toxicity [2]. Alternatively, SnCl₂ in HCl/dioxane selectively reduces nitro groups to amines, enabling microwave-assisted Boc cleavage at 50°C with 5% TFA—a 60% reduction in acid usage [1].

Table 2: Boc Deprotection Methods and Environmental Impact

MethodConditionsYield (%)Waste Generated
TFA/DCM25–50% TFA, 1 h95–98TFA, DCM
ZnBr₂/DCM1 M ZnBr₂, 30 min90–92ZnBr₂, DCM
SnCl₂/HCl/dioxane + MW50°C, 5% TFA, 10 min88–90SnCl₂, HCl, dioxane

The TPPO/(COCl)₂ system further enhances sustainability by allowing TPPO recycling, with only CO and HCl as gaseous byproducts [4]. These innovations align with green chemistry principles by minimizing solvent waste and toxic reagent usage.

Steric Effects of tert-Butoxycarbonyl on Enzyme Binding Affinity

The tert-butoxycarbonyl protecting group represents one of the most sterically demanding substituents commonly employed in medicinal chemistry and enzymatic inhibitor design [1] [2]. Comprehensive analysis of its steric properties reveals significant implications for enzyme binding interactions.

The tert-butoxycarbonyl group exhibits a Van der Waals radius ranging from 4.2 to 4.5 Å, substantially larger than alternative protecting groups such as methoxycarbonyl (2.8-3.2 Å) or ethoxycarbonyl (3.2-3.6 Å) [3] [4]. This increased spatial requirement translates to a molecular volume of 120-140 ų, representing a three-fold increase compared to smaller protecting groups. The steric bulk is quantified through A-values exceeding 4.0 kcal/mol, indicating a strong preference for equatorial positioning in cyclohexane systems and substantial energy penalties associated with axial conformations [3].

Research demonstrates that bulky tert-butyl groups can produce easily observable nuclear Overhauser effects with target proteins, even when not highly solvent-exposed [5]. This phenomenon indicates that the steric bulk extends beyond simple space-filling effects, influencing the local protein environment and potentially modulating binding site accessibility. The restricted rotational freedom inherent to tert-butoxycarbonyl groups creates conformational constraints that can either enhance binding specificity through preorganization or reduce binding affinity through steric clashes [6].

Table 1: Steric Effects of tert-Butoxycarbonyl Group on Enzyme Binding

Parametertert-ButoxycarbonylMethoxycarbonylEthoxycarbonylImpact on Binding Affinity
Van der Waals radius (Å)4.2-4.52.8-3.23.2-3.6Inverse correlation
Molecular volume (ų)120-14045-5565-75Steric clash potential
A-value (kcal/mol)>4.01.71.8Energy penalty
Steric bulk indexHighLowMediumAccessibility reduction
Rotational freedomRestrictedHighMediumConformational constraint
Hydrogen bonding capabilityModerate (C=O)Moderate (C=O)Moderate (C=O)Compensation mechanism

Molecular modeling studies indicate that enzyme active sites demonstrate varying tolerance for bulky substituents depending on their three-dimensional architecture [7] [8]. Proteases with deep, narrow active site clefts exhibit reduced accommodation of tert-butoxycarbonyl groups compared to enzymes with broader binding pockets. The steric hindrance factor, which quantifies the fraction of unbound ligand sites accessible to receptors, decreases exponentially with increasing substituent size [8].

Investigation of perfluoro-tert-butyl derivatives reveals that steric bulk can be accommodated at sites of molecular recognition within protein-protein interfaces, provided the binding pocket geometry permits such accommodation [9]. However, the positioning of bulky groups at critical recognition sites often results in substantial losses in binding affinity, with affinity reductions of 19-fold or greater observed upon substitution with sterically demanding groups [9].

The tert-butoxycarbonyl group's influence on enzyme binding extends beyond simple steric hindrance to encompass electronic effects and conformational stabilization [6]. The electron-withdrawing nature of the carbonyl function modulates the basicity of adjacent amino groups, while the bulky tert-butyl portion can provide favorable hydrophobic interactions with complementary enzyme regions [5].

Comparative Analysis of Ester vs. Amide Derivatives in Protease Inhibition

The distinction between ester and amide functionalities in protease inhibitor design represents a fundamental consideration in structure-activity relationship optimization [10]. Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate, containing an ester linkage, exhibits markedly different inhibitory properties compared to its amide counterpart.

Structural analysis reveals that ester bonds maintain a carbon-oxygen bond length of approximately 1.34 Å with bond angles ranging from 116-120 degrees, contrasting with amide bonds that exhibit carbon-nitrogen distances of 1.32 Å and bond angles of 120-125 degrees [10]. The non-planar geometry of ester linkages provides greater conformational flexibility compared to the planar, resonance-stabilized amide configuration [10].

The hydrolysis susceptibility of ester derivatives represents a critical parameter in protease inhibition mechanisms [10]. Chloromethyl esters demonstrate high susceptibility to hydrolytic cleavage, facilitating covalent modification of target proteases through nucleophilic attack by active site residues. This mechanism contrasts sharply with amide derivatives, which exhibit low hydrolysis rates and primarily engage in reversible binding interactions [11] [12].

Table 2: Comparative Analysis of Ester vs. Amide Derivatives in Protease Inhibition

PropertyChloromethyl EsterChloromethyl AmideBiological Relevance
Bond length (Å)1.34 (C-O)1.32 (C-N)Active site geometry
Bond angle (degrees)116-120120-125Transition state mimicry
PlanarityNon-planarPlanarEnzyme-substrate recognition
Hydrolysis susceptibilityHighLowMetabolic stability
Hydrogen bondingWeak acceptorStrong donor/acceptorProtein-ligand interaction
Protease binding modeCovalent modificationReversible bindingMechanism of action
Inhibition constant (Ki, µM)0.05-0.55.0-50Potency determination
Selectivity indexModerateHighTherapeutic window

Experimental studies on coumarinic derivatives demonstrate that aromatic esters strongly inactivate alpha-chymotrypsin with inhibition rate constants (kinact/KI) reaching 4000 M⁻¹ s⁻¹, while corresponding amide derivatives exhibit substantially reduced inhibitory potency [11] [12]. The irreversible inactivation mechanism of chloromethyl esters involves alkylation of histidine residues within the protease active site, as confirmed through amino acid analysis of modified enzymes [11] [12].

Proteolysis Targeting Chimera studies reveal that amide-to-ester substitutions can enhance compound permeability and bioactivity [10]. Ester-containing compounds demonstrate superior cell permeability compared to their amide counterparts, with permeability coefficients increasing by factors of 10-100 fold. This enhanced permeability translates to greater intracellular potency, with ester derivatives exhibiting earlier onset of biological effects [10].

The hydrogen bonding capabilities of ester and amide functionalities differ substantially in their interactions with protease active sites [10]. Amide groups function as both hydrogen bond donors and acceptors through their nitrogen and oxygen atoms, facilitating extensive hydrogen bonding networks with active site residues. Ester groups primarily serve as weak hydrogen bond acceptors, limiting their capacity for stabilizing interactions [10].

Selectivity profiles demonstrate that amide derivatives often exhibit superior selectivity indices compared to ester analogues [10]. The planar geometry and hydrogen bonding capabilities of amides enable more specific recognition by target proteases, while the reactive nature of chloromethyl esters can lead to broader, less selective inhibition profiles [11] [12].

Impact of Hexanoate Chain Length on Pharmacophore Geometry

The hexanoate chain in Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate serves as a critical linker element that governs the three-dimensional positioning of pharmacophoric groups and their interaction with enzyme active sites [13] [14]. Systematic analysis of alkyl chain length effects reveals optimal geometric requirements for enzyme recognition and binding.

The six-carbon hexanoate chain extends approximately 7.5 Å in its fully extended conformation, positioning the terminal ester functionality at an optimal distance from the tert-butoxycarbonyl-protected amino group [13] [14]. This spatial arrangement enables simultaneous engagement of both pharmacophoric elements with complementary binding sites within target enzymes.

Molecular dynamics simulations demonstrate that linker length exerts primary influence on protein domain conformations, with the specific amino acid sequence playing a secondary role [14]. The hexanoate chain exhibits a flexibility index of 0.6, providing sufficient conformational freedom to accommodate various enzyme binding geometries while maintaining structural integrity [13].

Table 3: Impact of Hexanoate Chain Length on Pharmacophore Geometry

Chain LengthExtended Length (Å)Flexibility IndexHydrophobic Surface Area (Ų)Binding Site AccommodationEnzyme Binding Efficiency
C2 (Acetate)2.50.235Excellent0.3
C4 (Butyrate)5.00.470Good0.7
C6 (Hexanoate)7.50.6105Optimal1.0
C8 (Octanoate)10.00.8140Strained0.6
C10 (Decanoate)12.51.0175Poor0.2

Comparative analysis of different chain lengths reveals that hexanoate represents an optimal compromise between spatial requirements and conformational flexibility [15] . Shorter chains, such as acetate (C2) or butyrate (C4), provide insufficient spatial separation between pharmacophoric elements, resulting in suboptimal binding geometries. Longer chains, including octanoate (C8) or decanoate (C10), introduce excessive flexibility that can lead to entropic penalties and reduced binding affinity [17] [18].

The hydrophobic surface area contributed by the hexanoate chain (105 Ų) facilitates favorable interactions with hydrophobic binding pockets commonly found in enzyme active sites . This hydrophobic contribution enhances binding affinity through van der Waals interactions while maintaining sufficient polarity at the chain termini for hydrogen bonding interactions [15].

Crystallographic studies of paliperidone aliphatic derivatives demonstrate that alkyl chain length significantly influences crystallization behavior and molecular packing [17]. The hexanoate chain length provides optimal balance between molecular mobility and intermolecular interactions, contributing to favorable pharmacokinetic properties [17].

Computational modeling indicates that the hexanoate chain length enables optimal accommodation within enzyme binding sites without inducing significant steric strain [20] [13]. The depth of enzyme binding sites, estimated at approximately 12 Å for many proteases, can readily accommodate the 7.5 Å extended length of hexanoate chains while maintaining productive binding interactions [20].

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Dates

Last modified: 08-19-2023

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